(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
(1R)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
MPKKCCGOJLRIBA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CN)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
Common starting materials include:
Preparation of Nitroaryl Intermediates
A critical step is the nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridylmethanol under basic conditions to form 3-chloro-4-(2-pyridylmethoxy)nitrobenzene, which is a precursor to the diamine:
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Base | Potassium hydroxide (KOH) | 85-95 | KOH in acetonitrile at 35-40 °C for 14-18 hours |
| Solvent | Acetonitrile (ACN) | Reaction monitored by HPLC for purity (>99.5%) | |
| Temperature | 20-40 °C | Stirring and gradual addition of nitrobenzene derivative | |
| Reaction Time | 14-18 h | Reaction completion confirmed by disappearance of starting material | |
| Scale | Lab to 400 g scale | Consistent yields and purity across scales |
(Table adapted from experimental data in source)
This step is crucial for introducing the aromatic ring with the chloro and trifluoromethyl substituents, setting the stage for further reduction and amination.
Reduction of Nitro Group to Amine
Hydrogenation of the nitroaryl intermediate to the corresponding aniline is typically performed using platinum on carbon (Pt/C) catalyst under mild hydrogen pressure:
- Conditions: Hydrogenation at 25 psi, 25 °C for minimum 8 hours in tetrahydrofuran (THF).
- Workup: Filtration through celite, solvent removal by distillation to concentrate the amine intermediate.
This step converts the nitro group to an amine, essential for subsequent diamine formation.
Formation of the Ethane-1,2-diamine Structure
The ethane-1,2-diamine moiety is constructed by reductive amination or related methods involving ethylcyanoacetate or similar reagents:
- Heating the amine intermediate with ethylcyanoacetate at 100-125 °C for 24 hours, removing solvents (THF and ethanol) by distillation.
- Crystallization of the product by cooling and addition of ethyl acetate.
- Filtration and washing to isolate the diamine compound with high purity.
This step is crucial for building the diamine backbone with the correct stereochemistry.
Stereochemical Control
The (1R) stereochemistry is introduced or maintained by using chiral starting materials or chiral catalysts during the synthetic sequence. Specific details on chiral induction are proprietary or require advanced asymmetric synthesis techniques, often involving chiral auxiliaries or resolution methods.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Product/Intermediate | Notes |
|---|---|---|---|---|
| Aromatic substitution | 3-Chloro-4-fluoronitrobenzene + 2-pyridylmethanol, KOH, ACN, 35-40 °C, 14-18 h | 85-95 | 3-Chloro-4-(2-pyridylmethoxy)nitrobenzene | High purity (>99.5% HPLC) |
| Nitro reduction | Pt/C catalyst, H2 (25 psi), THF, 25 °C, 8 h | >90 | Corresponding aniline | Mild conditions, clean conversion |
| Diamine formation | Ethylcyanoacetate, heat 100-125 °C, 24 h | ~85 | (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine | Crystallization for purification |
Research Findings and Optimization Notes
- The choice of base and solvent in the aromatic substitution step significantly affects yield and purity. Potassium hydroxide in acetonitrile provides optimal results with yields consistently above 90% and purity over 99%.
- Sodium hydride in DMF can also be used but may result in lower purity and yield.
- Hydrogenation conditions are mild and scalable, using standard Pt/C catalysts to efficiently reduce nitro groups without over-reduction or side reactions.
- The diamine formation step requires careful temperature control and solvent removal to drive the reaction to completion and facilitate crystallization.
- Large-scale synthesis has been demonstrated with consistent yields and purity, indicating robustness of the method.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituent type, position, and stereochemistry. For example:
- Chlorophenyl vs. Fluorophenyl analogs : The target compound’s 2-chloro-4-CF₃ group contrasts with fluorophenyl derivatives (e.g., (1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine, ), where fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase polarity.
- Trifluoromethyl analogs : Compounds like (1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine () exhibit two -CF₃ groups, increasing molecular weight (376.34 vs. ~254.6 estimated for the target compound) and lipophilicity.
- Methoxy-substituted analogs : (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine () has electron-donating methoxy groups, which may lower chemical stability compared to the target compound’s electron-withdrawing substituents.
Physical and Chemical Properties
Key Observations:
- Hazard Profiles : N-Methylated analogs () exhibit higher toxicity (e.g., acute toxicity H302+H312), possibly due to increased bioavailability or metabolic activation. The target compound’s lack of N-methylation may reduce these risks.
- Physical State : Methoxy-substituted analogs () are solids, suggesting similar behavior for the target compound due to aromatic stacking interactions.
Functional Implications
- Synthetic Applications : Ethylenediamine derivatives are often intermediates in asymmetric catalysis or pharmaceutical synthesis. For example, describes unexpected product formation in diamine reactions with trifluoroacetic anhydride, highlighting the reactivity of such compounds.
- Pharmacological Potential: The trifluoromethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as seen in ’s dimethylated derivatives.
Biological Activity
(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an aromatic compound with the molecular formula C9H10ClF3N2 and a molecular weight of 238.64 g/mol. It features a phenyl ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position, along with an ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties that may be leveraged in various applications, particularly in drug discovery and development.
Structural Characteristics
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate cell membranes. This characteristic is significant for potential therapeutic applications, as it may facilitate better interaction with biological targets within cells.
Biological Activity Overview
While specific biological activities of this compound are not extensively reported in the literature, compounds with similar structures often exhibit various biological properties. The following sections summarize potential activities based on structural analogs and theoretical considerations.
Anticancer Potential
Research indicates that fluorinated compounds can exhibit anticancer activity . For example, fluorinated ligands have been studied for their ability to enhance the cytotoxicity of metallodrugs against various cancer cell lines. In one study, cobalt complexes with fluorinated ligands showed significant cytotoxic effects on human tumor cell lines such as PC-3 (prostate) and HepG2 (liver carcinoma), suggesting that similar mechanisms might be applicable to this compound .
The mechanism by which this compound may exert its biological effects could involve:
- Hydrogen Bonding : The amine groups in the compound can participate in hydrogen bonding interactions with various biomolecules.
- Lipophilic Interactions : The trifluoromethyl group can enhance binding to lipophilic pockets in proteins, potentially modulating enzyme or receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
